molecular formula C10H14ClNO3 B13452826 methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

Cat. No.: B13452826
M. Wt: 231.67 g/mol
InChI Key: CWVIPBKJLYHPEE-FVGYRXGTSA-N
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Description

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride (CAS: 1196049-17-8) is a chiral benzoate ester derivative with an amino alcohol side chain. Its molecular formula is C₁₀H₁₄ClNO₂, and molecular weight is 231.68 g/mol . The compound features a stereogenic center at the C1 position of the ethyl chain (R-configuration) and is synthesized as a hydrochloride salt to enhance stability and solubility. It is used in pharmaceutical research, particularly as a standard in analytical chemistry and drug development .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1

InChI Key

CWVIPBKJLYHPEE-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CN)O.Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CN)O.Cl

Origin of Product

United States

Preparation Methods

Esterification of 4-Aminomethylbenzoic Acid

One foundational step is the esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid to form methyl 4-(aminomethyl)benzoate, which serves as a precursor for further functionalization.

  • Reaction Conditions:
    • Methanol solvent with catalytic hydrochloric acid
    • Temperature range: typically ambient to reflux conditions
    • pH adjustments during work-up to optimize yield
  • Work-up:
    • Cooling to −15 to +10 °C
    • pH adjustment to 4–9 using aqueous base (e.g., potassium hydroxide or sodium hydroxide at 4–6% w/w)
    • Extraction with organic solvents such as toluene to isolate the ester
  • Yields:
    • High yields reported, typically over 85%, often reaching 88% or higher
  • Notes:
    • Salt saturation (e.g., sodium chloride) in aqueous phase can improve extraction efficiency
    • Concentration and solvent addition steps are critical for phase separation and purity

This esterification process is well-documented in patent literature and provides a reliable route to the methyl ester intermediate.

Introduction of the (1R)-2-Amino-1-Hydroxyethyl Side Chain

The stereospecific introduction of the 2-amino-1-hydroxyethyl group at the para position of the benzoate ring is typically achieved via chiral synthesis routes involving:

  • Chiral building blocks or auxiliaries: To ensure the (1R) configuration
  • Amino alcohol formation:
    • Possible via reductive amination of the corresponding aldehyde or ketone intermediates
    • Alternatively, asymmetric catalytic hydrogenation or enzymatic resolution methods can be employed
  • Hydroxylation: Introduction of the hydroxy group adjacent to the amino group, often through controlled oxidation or stereoselective addition reactions

While explicit detailed synthetic routes for this step are less commonly published, the compound is frequently prepared by adapting known methodologies for chiral amino alcohol synthesis applied to substituted benzoate esters.

Formation of the Hydrochloride Salt

The final step involves converting the free base methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate into its hydrochloride salt to improve stability, solubility, and handling.

  • Procedure:
    • Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol)
    • Precipitation of the hydrochloride salt by solvent evaporation or cooling
  • Result:
    • Solid hydrochloride salt with defined stoichiometry (1:1 molar ratio)
    • Enhanced crystalline properties for pharmaceutical applications

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Conditions Outcome / Notes Yield (%)
1 Esterification 4-Aminomethylbenzoic acid Methanol, HCl catalyst, 0 to reflux Methyl 4-(aminomethyl)benzoate >85–88%
2 Chiral amino alcohol formation Methyl 4-(aminomethyl)benzoate or related intermediate Reductive amination, asymmetric catalysis, or enzymatic resolution Introduction of (1R)-2-amino-1-hydroxyethyl side chain Variable, dependent on method
3 Salt formation Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate Treatment with HCl in alcohol solvent This compound Quantitative

Research Findings and Notes

  • The esterification step is well-established with robust protocols ensuring high purity and yield.
  • The stereoselective synthesis of the amino alcohol side chain is critical for the compound’s biological activity and is typically achieved using chiral catalysts or starting materials.
  • The hydrochloride salt form is preferred in pharmaceutical contexts for improved physicochemical properties.
  • Alternative synthetic routes may involve oxidation or reduction reactions on related benzoate derivatives to access the amino alcohol functionality.
  • No direct large-scale industrial synthesis details are publicly available, but patent literature suggests scalable methods for the esterification and salt formation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Benzoate Derivatives with Amino/Alcohol Substituents

(a) Methyl 4-({[(1-Benzyl-1H-tetrazol-5-yl)(phenyl)methyl]amino}methyl)benzoate (5e)
  • Molecular Formula : C₂₅H₂₄N₆O₂
  • Key Features : Contains a tetrazole ring and benzyl-phenyl substituents.
  • Synthesis: Microwave-assisted multi-component reaction (MCR) involving methyl 4-(aminomethyl)benzoate hydrochloride, benzaldehyde, and benzyl isonitrile .
  • Comparison: Unlike the target compound, 5e lacks the chiral amino alcohol group and instead has a bulkier tetrazole-based side chain, which may reduce solubility but enhance enzyme-binding affinity (e.g., as histone deacetylase inhibitors) .
(b) (S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Key Features: Structural isomer with an amino group on the ethyl side chain (S-configuration).
  • Comparison: While molecular weights are similar (215.68 vs. 231.68), the stereochemistry (S vs. R) and substitution pattern (aminoethyl vs. amino-hydroxyethyl) significantly alter biological activity. For example, the (S)-isomer may exhibit different receptor-binding profiles .

Aromatic Amino Alcohols

(a) Norepinephrine Hydrochloride
  • Molecular Formula: C₈H₁₁NO₃·HCl
  • Key Features: Contains a catechol ring (1,2-dihydroxybenzene) and (R)-configured amino alcohol.
  • Comparison: Norepinephrine shares the (R)-amino alcohol motif but lacks the benzoate ester. The catechol ring enhances oxidative instability but enables adrenergic receptor activation, a property absent in the target compound .
(b) α-Methyl-Norepinephrine
  • Molecular Formula: C₉H₁₃NO₃
  • Key Features: Methyl substitution on the amino alcohol chain.
  • Comparison: The methyl group increases metabolic stability compared to norepinephrine but reduces affinity for adrenergic receptors. The benzoate ester in the target compound would further divert its pharmacological profile toward non-catecholamine applications .

Other Substituted Benzoates

(a) Methyl 4-(Aminomethyl)benzoate Hydrochloride
  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Features : Simplest analog with a primary amine on the methylene bridge.
(b) 4-(1-Aminoethyl)-2-methylbenzonitrile Hydrochloride
  • Molecular Formula : C₁₀H₁₂ClN₂
  • Key Features : Nitrile group and methyl substitution on the aromatic ring.
  • Comparison : The nitrile group introduces electronegativity, altering electronic properties and reactivity compared to the ester group in the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Configuration
Target Compound C₁₀H₁₄ClNO₂ 231.68 Benzoate ester, amino alcohol (R)
(S)-Methyl 4-(1-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 215.68 Benzoate ester, aminoethyl (S)
Norepinephrine HCl C₈H₁₁NO₃·HCl 219.64 Catechol, amino alcohol (R)
5e C₂₅H₂₄N₆O₂ 464.50 Tetrazole, benzyl-phenyl -

Key Differences and Implications

  • Stereochemistry : The (R)-configuration in the target compound vs. (S) in its isomer affects chiral recognition in biological systems.
  • Functional Groups : The hydroxy group in the target compound enhances hydrogen-bonding capacity compared to simpler amines .
  • Aromatic Substituents: Benzoate esters (target) vs. catechols (norepinephrine) dictate solubility and receptor specificity .

Biological Activity

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique biological activities. This article explores its enzymatic interactions, potential therapeutic applications, and structural characteristics that contribute to its biological functions.

Chemical Structure and Properties

This compound is a chiral compound, characterized by a specific stereocenter which affects its biological activity. Its molecular formula is C11H15ClN2O3C_{11}H_{15}ClN_{2}O_{3} with a molecular weight of approximately 231.68 g/mol. The presence of the amino and hydroxyl groups allows for diverse interactions with biological molecules.

Enzymatic Interactions

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes. Its structural similarity to natural substrates enables it to act as both a substrate and an inhibitor in enzymatic pathways.

Table 1: Enzymatic Interactions

Enzyme TargetInteraction TypeEffect on Activity
Cyclic nucleotide phosphodiesteraseInhibitorReduces cyclic nucleotide levels
Aldose reductaseSubstrateModulates glucose metabolism
AcetylcholinesteraseInhibitorPotentially enhances cholinergic activity

The compound's ability to selectively bind to specific enzymes can alter their functionality, making it a valuable tool for studying biochemical pathways. For instance, it has been shown to inhibit cyclic nucleotide phosphodiesterase, thereby influencing signal transduction pathways related to cellular responses.

Therapeutic Applications

Due to its unique properties, this compound has potential applications in drug development. Its chiral nature allows for selective interactions that are crucial in designing effective therapeutic agents.

Case Studies

  • Antidiabetic Potential : A study investigated the effects of this compound on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting its potential as an antidiabetic agent.
  • Neurological Effects : Another research focused on the compound's interaction with acetylcholinesterase, revealing that it could enhance cholinergic signaling, which may have implications for treating neurodegenerative diseases like Alzheimer's.

Synthesis and Structural Analysis

The synthesis of this compound typically involves esterification reactions. The primary reaction pathway includes the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol under acidic conditions.

Table 2: Synthesis Pathways

MethodDescription
EsterificationReaction of benzoic acid derivative with methanol
Hydrochloride FormationReaction with hydrochloric acid for salt formation

This compound's structural features influence its reactivity and interaction with biological targets, making it a subject of extensive research in medicinal chemistry.

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride vapors.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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